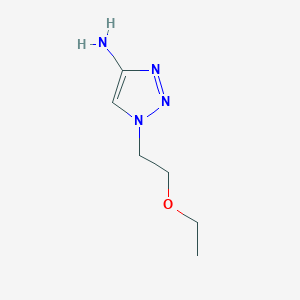
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes One common method involves the reaction of 1-azido-2-ethoxyethane with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate .
化学反応の分析
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the ethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles such as halides or amines.
科学的研究の応用
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activities or modulate receptor functions, leading to various biological effects. The compound’s ethoxyethyl group can also enhance its solubility and membrane permeability, facilitating its cellular uptake and distribution .
類似化合物との比較
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine: This compound has a methoxyethyl group instead of an ethoxyethyl group. It exhibits similar chemical reactivity but may have different solubility and biological properties.
1-(2-Propoxyethyl)-1H-1,2,3-triazol-4-amine: This derivative has a propoxyethyl group, which can affect its steric and electronic properties. It may show different binding affinities and selectivities for molecular targets.
1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine: The butoxyethyl group in this compound can increase its hydrophobicity, potentially altering its interactions with biological membranes and proteins.
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
1-(2-ethoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChIキー |
IKQSHGHBXJKASE-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


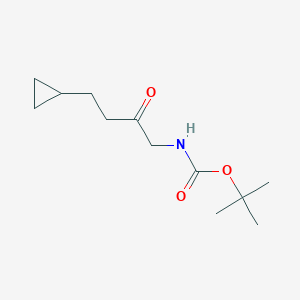
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
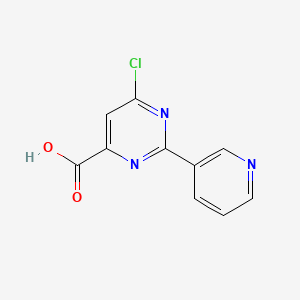
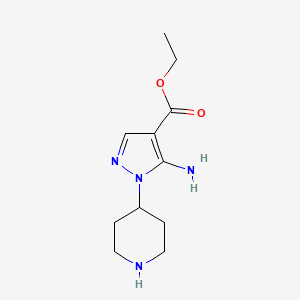

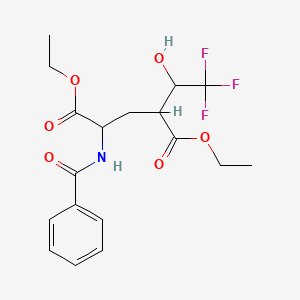
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)

